molecular formula C11H20O B6167227 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol CAS No. 1384189-92-7

2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol

Cat. No.: B6167227
CAS No.: 1384189-92-7
M. Wt: 168.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol typically involves the use of starting materials such as bicyclo[3.1.1]heptane derivatives. One common method involves the reduction of the corresponding ketone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of more reduced derivatives.

    Substitution: Formation of alkyl halides or other substituted products.

Mechanism of Action

The mechanism of action of 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its stereoisomers .

Properties

CAS No.

1384189-92-7

Molecular Formula

C11H20O

Molecular Weight

168.3

Purity

95

Origin of Product

United States

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